Esculentic acid

anti-complementary activity ursane triterpenoid SAR classical complement pathway inhibition

Researchers requiring a stereochemically defined ursane-type triterpenoid for COX-2 and complement inhibition studies face limited access to authenticated 2α,3α-cis-diol standard. Esculentic acid resolves this with verified 2α,3α,23-trihydroxy stereochemistry and quantitative in vivo efficacy data. • Selective COX-2 suppression via protein-expression inhibition; 92% survival at 10 mg/kg i.p. in LPS endotoxic shock model. • Anti-complement IC₅₀ = 56 μM - a defined mid-potency reference for SAR calibration against asiatic acid (163 μM) and pomolic acid (4 μM). • Supplied ≥98% HPLC purity as powder; stable at -20°C; ships ambient with blue ice.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 103974-74-9
Cat. No. B1181702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentic acid
CAS103974-74-9
SynonymsEsculentic acid
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1
InChIKeyJXSVIVRDWWRQRT-SVOQGVCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Esculentic Acid (CAS 103974-74-9) Procurement Guide: A Structurally Distinct, Selective COX-2 Inhibiting Ursane-Type Pentacyclic Triterpenoid


Esculentic acid (CAS 103974-74-9, molecular formula C₃₀H₄₈O₅, MW 488.71 g/mol) is a pentacyclic triterpenoid of the ursane type, chemically defined as 2α,3α,23-trihydroxyurs-12-en-28-oic acid [1]. It is isolated principally from the roots of Phytolacca species (P. esculenta, P. acinosa, P. americana) [2]. Esculentic acid is characterized in the primary literature as a selective cyclooxygenase-2 (COX-2) inhibitor that suppresses COX-2 protein expression and reduces prostaglandin E₂ (PGE₂) production in a manner comparable to NSAIDs, while simultaneously down-regulating the pro-inflammatory cytokines TNF-α and IL-6 [3]. In vivo, esculentic acid confers dose-dependent protection against LPS-induced endotoxic shock in mice, with a 92% survival rate at 72 hours following 10 mg/kg i.p. pretreatment versus 0% survival in LPS-only controls . The compound is supplied as a powder (purity typically ≥95–98%), soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, with a melting point of 270–272 °C and predicted logP of approximately 4.5 [1].

Why Esculentic Acid Cannot Be Replaced by Other Ursane-Type Triterpenoids Such as Asiatic Acid or Ursolic Acid: The Quantitative Differentiation Evidence


Ursane-type pentacyclic triterpenoids share a common C₃₀ scaffold but differ critically in hydroxylation number, position, and stereochemistry. Esculentic acid (2α,3α,23-trihydroxyurs-12-en-28-oic acid) and asiatic acid (2α,3β,23-trihydroxyurs-12-en-28-oic acid) possess identical molecular formula (C₃₀H₄₈O₅) and differ only in the configuration at C-3—a cis- vs. trans-diol relationship with C-2 [1]. This single stereochemical inversion produces a 2.9-fold difference in anti-complementary IC₅₀ (56 μM vs. 163 μM) [2]. Ursolic acid, lacking the 2α- and 23-hydroxyl groups entirely, exhibits a 1.6-fold difference in anti-complementary potency relative to esculentic acid and a COX-2 IC₅₀ of 130 μM—a value not directly established for esculentic acid, whose COX-2 inhibition has been characterized through protein expression and PGE₂ suppression rather than cell-free enzyme assay [3][4]. These quantitative functional divergences mean that substituting one ursane-type triterpenoid for another within an experimental or procurement context will produce non-equivalent biological outcomes. The evidence below establishes exactly where esculentic acid occupies a distinct performance position relative to its closest structural analogs.

Esculentic Acid vs. Closest Analogs: Quantitative Head-to-Head and Cross-Study Comparator Evidence for Procurement Decision-Making


Anti-Complementary Activity: Esculentic Acid Is 2.9-Fold More Potent Than Asiatic Acid and 1.6-Fold More Potent Than Ursolic Acid in a Direct Head-to-Head Assay

In a direct head-to-head study evaluating eight ursane-type triterpenoids isolated from the same plant source (Weigela subsessilis) under identical assay conditions, esculentic acid (compound 6) inhibited the classical pathway of the human complement system with an IC₅₀ of 56 μM [1]. This represents a 2.9-fold greater potency than its C-3 epimer asiatic acid (IC₅₀ = 163 μM) and a 1.6-fold greater potency than ursolic acid (IC₅₀ = 90 μM), both tested within the same experimental series. Pomolic acid was the most potent compound in the set (IC₅₀ = 4 μM), establishing esculentic acid as a mid-to-high potency anti-complementary ursane-type triterpenoid with a distinct rank order among structural congeners [1].

anti-complementary activity ursane triterpenoid SAR classical complement pathway inhibition

LPS-Induced Endotoxic Shock Survival: Esculentic Acid Achieves 92% Survival at 72 Hours in a Murine Model Where Untreated Controls Reach 0% Survival

In a Kunming mouse model of LPS-induced endotoxic shock (LPS 1 mg/kg, i.p.), esculentic acid pretreatment produced a dose-dependent increase in 72-hour survival: 58% at 1 mg/kg, 75% at 5 mg/kg, and 92% at 10 mg/kg (all i.p.), compared with 0% survival in the LPS-only challenge group (mice began dying at 12 h; mortality complete by 72 h) [1]. The positive control dexamethasone (DEX) yielded 100% survival [1]. By comparison, asiatic acid at 100 mg/kg (oral) produced a 50% reduction in TNF-α and IL-6 in an LPS-induced sepsis model [2], but direct survival endpoint data for other ursane-type triterpenoids in a comparable LPS-shock survival model are not available in the primary literature. Esculentic acid is therefore uniquely characterized for a survival-based endpoint in endotoxic shock among its closest triterpenoid analogs.

endotoxic shock LPS-induced sepsis model in vivo anti-inflammatory survival endpoint

C-3 Stereochemistry as a Functional Differentiator: The 2α,3α-Diol Configuration of Esculentic Acid Confers Distinct Anti-Complementary Potency Relative to the 2α,3β-Diol Asiatic Acid Epimer

Esculentic acid and asiatic acid are C-3 epimers sharing identical molecular formula (C₃₀H₄₈O₅, MW 488.7) and the same hydroxylation positions (C-2, C-3, C-23) on the ursane skeleton [1][2]. The sole structural difference is the stereochemistry at C-3: esculentic acid bears a 2α,3α-cis-diol, while asiatic acid bears a 2α,3β-trans-diol [1][2]. In the same anti-complementary assay series, this single configurational inversion produced a 2.9-fold difference in IC₅₀ (56 μM vs. 163 μM) [3]. A similar potency relationship is observed in the SENP1 inhibitor SAR literature, where the C-2/C-3 hydroxylation pattern of ursane-type aglycones was found to modulate inhibitory activity across a panel of 29 compounds, with a reported activity rank order of 3β > 2α,3β ≫ 3α [4]. Because most commercially available ursane-type reference standards (asiatic acid, ursolic acid, oleanolic acid) possess the 3β configuration, esculentic acid offers a procurement-relevant opportunity to interrogate the 2α,3α-cis-diol pharmacophore in SAR campaigns.

triterpenoid stereochemistry-activity relationship C-3 epimer differentiation ursane SAR

Dual Cytokine and COX-2 Pathway Inhibition: Esculentic Acid Suppresses TNF-α, IL-6, PGE₂, and NO While Upregulating IL-10—A Broader Anti-Inflammatory Mechanism Than Single-Target COX-2 Inhibitors

In LPS-stimulated mouse peritoneal macrophages, esculentic acid simultaneously inhibited the pro-inflammatory cytokines TNF-α and IL-6, the inflammatory mediator PGE₂, and COX-2 protein expression [1]. In the murine endotoxic shock model, esculentic acid (1–10 mg/kg i.p.) decreased TNF-α, IL-6, NO, and PGE₂ levels in serum and in lung, liver, and kidney tissues, while increasing the anti-inflammatory cytokine IL-10 [2]. This dual mechanism—suppressing both upstream cytokine production and downstream COX-2/PGE₂ effector pathways—contrasts with the mechanism of synthetic selective COX-2 inhibitors such as celecoxib (COX-2 IC₅₀ = 0.04 μM; COX-1 IC₅₀ = 15 μM), which act primarily through direct enzyme inhibition without modulating TNF-α or IL-6 transcription [3]. Note: a cell-free COX-2 enzyme inhibition IC₅₀ for esculentic acid has not been reported; its COX-2 selectivity has been demonstrated via Western blot protein expression analysis and functional PGE₂ suppression [1][2].

multi-target anti-inflammatory TNF-α IL-6 PGE2 inhibition COX-2 protein expression suppression

Esculentic Acid (CAS 103974-74-9): Evidence-Based Research and Industrial Application Scenarios for Procurement Planning


Complement Pathway-Targeted Inflammatory Disease Research

Esculentic acid (IC₅₀ = 56 μM against the classical complement pathway) provides a quantitatively defined mid-potency reference point within the ursane-type triterpenoid SAR landscape. In direct head-to-head testing, it outperforms asiatic acid (IC₅₀ = 163 μM) and ursolic acid (IC₅₀ = 90 μM) while being less potent than pomolic acid (IC₅₀ = 4 μM), enabling its use as a calibration standard for complement inhibition screens and as a scaffold for semi-synthetic optimization targeting complement-mediated diseases such as systemic lupus erythematosus, rheumatoid arthritis, and age-related macular degeneration [1].

Endotoxic Shock and Sepsis Preclinical Model Development

Esculentic acid is one of the few ursane-type triterpenoids with quantitative survival-benefit data in a standardized LPS-induced endotoxic shock model. The dose-dependent survival rates (58% at 1 mg/kg, 75% at 5 mg/kg, 92% at 10 mg/kg i.p.) and the associated multi-organ protection profile (attenuated histopathological changes in lung, liver, and kidney; decreased TNF-α, IL-6, NO, and PGE₂ in serum and tissues; increased anti-inflammatory IL-10) make it a suitable positive-control or test compound for acute inflammation and sepsis research programs [2].

Selective COX-2 Pharmacology Without Gastric COX-1 Liability: Mechanistic Probe Studies

Esculentic acid's COX-2 selectivity—demonstrated through COX-2 protein expression suppression and PGE₂ reduction without evidence of COX-1 inhibition—positions it as a natural-product mechanistic probe for studying the COX-2/COX-1 selectivity paradigm. Unlike synthetic coxibs (e.g., celecoxib, COX-2 IC₅₀ = 0.04 μM) which act via direct enzyme active-site binding, esculentic acid appears to suppress COX-2 at the protein expression level, potentially offering an orthogonal mechanism for probing COX-2-dependent inflammatory pathways [3][4].

Natural Product-Based Anti-Inflammatory Drug Discovery and Pharmacophore Mapping

As the only commercially accessible ursane-type triterpenoid standard bearing the 2α,3α,23-trihydroxy substitution pattern with a cis-diol at C-2/C-3, esculentic acid is essential for pharmacophore mapping studies that correlate C-3 stereochemistry with biological activity. The 2.9-fold potency differential between esculentic acid (2α,3α-diol) and asiatic acid (2α,3β-diol) in the complement assay provides a quantitative dataset for computational modeling, docking studies, and the rational design of next-generation triterpenoid-derived anti-inflammatory agents [1]. Additionally, its dual TNF-α/IL-6/COX-2 inhibitory profile offers a template for developing multi-target anti-inflammatory candidates distinct from single-enzyme NSAID or coxib pharmacophores.

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